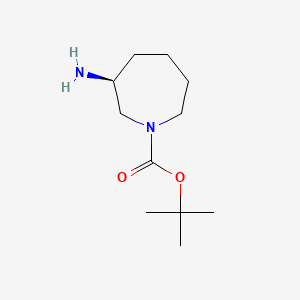

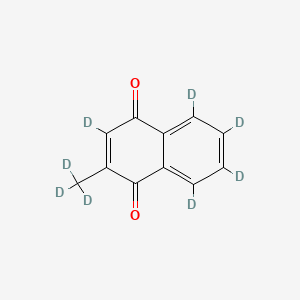

![molecular formula C12H13O5- B588495 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate CAS No. 64339-39-5](/img/structure/B588495.png)

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

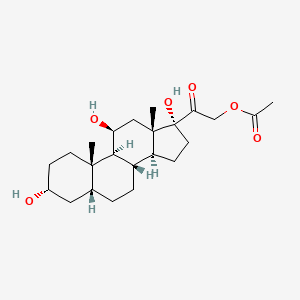

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate , also known by other names such as 1-Hydroxy-1-methylethyl phenyl ketone , 1-Phenyl-2-methyl-2-hydroxypropanone , and 2-Methyl-3-phenyl-3-oxopropan-2-ol , is a chemical compound with the molecular formula C10H12O2 . It belongs to the class of radical photoinitiators (PIs) . These molecules play a crucial role in the crosslinking of polymers when exposed to UV radiation . Specifically, 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate contributes to the development of UV-curable resins used in exterior coating applications .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

The structure of related compounds like ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate has been determined using single-crystal X-ray crystallography, indicating its potential in crystallography and molecular structure analysis (Manolov, Morgenstern, & Hegetschweiler, 2012).

In the field of nucleic acid research, compounds like 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides have been synthesized, demonstrating applications in RNA and DNA synthesis (Kempe et al., 1982).

Methyl 2-((succinimidooxy)carbonyl)benzoate (MSB) has been used for N-phthaloylation of amino acids and amino acid derivatives, showing its use in peptide and protein chemistry (Casimir, Guichard, & Briand, 2002).

The compound's derivatives have been studied for their photophysical properties, which are important in the field of luminescence and materials science (Kim et al., 2021).

In plant biochemistry, its analogs have been analyzed for their role in glycosylation reactions, contributing to our understanding of plant metabolism and potentially bioengineering applications (Lim et al., 2002).

The compound has been used in organic synthesis, such as in the benzylation of 1,3-dicarbonyl compounds, indicating its utility in organic chemistry and pharmaceutical synthesis (Kischel et al., 2007).

Studies on the electronic contributions to hyperpolarizability in derivatives like methyl p-hydroxy benzoate suggest applications in materials science, particularly in electro-optics (Sajan et al., 2006).

It has been employed in the synthesis of cyclopentadienes and benzenes, demonstrating its role in diverse synthetic applications (Xu et al., 2019).

Propriétés

IUPAC Name |

2-(2-hydroxy-2-methylpropoxy)carbonylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-12(2,16)7-17-11(15)9-6-4-3-5-8(9)10(13)14/h3-6,16H,7H2,1-2H3,(H,13,14)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTLINVWNJJAVGH-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COC(=O)C1=CC=CC=C1C(=O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13O5- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70794808 |

Source

|

| Record name | 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate | |

CAS RN |

64339-39-5 |

Source

|

| Record name | 2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70794808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

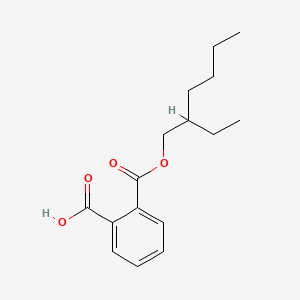

![4-[(Chloroacetyl)oxy]butyl prop-2-enoate](/img/structure/B588415.png)

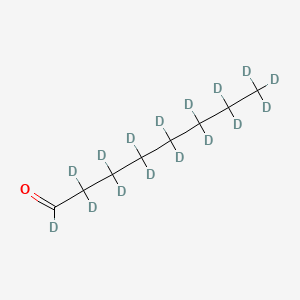

![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)

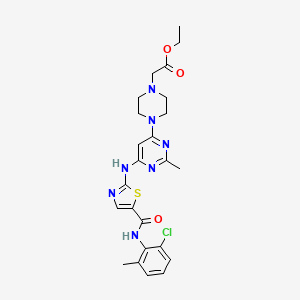

![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)